molecular formula C11H8BrClN2O B2550332 1-(2-Bromo-3-chlorophenyl)-5-methylpyrazole-3-carbaldehyde CAS No. 2248336-15-2

1-(2-Bromo-3-chlorophenyl)-5-methylpyrazole-3-carbaldehyde

Cat. No.: B2550332
CAS No.: 2248336-15-2
M. Wt: 299.55
InChI Key: YUNVCRNUAOJTLX-UHFFFAOYSA-N
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Description

The compound “2-bromo-1-(3-chlorophenyl)propan-1-one” is a liquid with a molecular weight of 247.52 . It’s used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Molecular Structure Analysis

The molecular structure of “2-bromo-1-(3-chlorophenyl)propan-1-one” consists of a bromine atom and a chlorine atom attached to different carbon atoms in the phenyl ring .


Physical and Chemical Properties Analysis

The compound “1-(2-bromo-3-chlorophenyl)ethanamine” has a predicted boiling point of 281.7±25.0 °C and a predicted density of 1.514±0.06 g/cm3 .

Safety and Hazards

The compound “2-bromo-1-(3-chlorophenyl)propan-1-one” has several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(2-bromo-3-chlorophenyl)-5-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-7-5-8(6-16)14-15(7)10-4-2-3-9(13)11(10)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNVCRNUAOJTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=CC=C2)Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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